molecular formula C22H23NO2 B13677899 1-[3,5-Bis(benzyloxy)phenyl]ethanamine CAS No. 276875-34-4

1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Katalognummer: B13677899
CAS-Nummer: 276875-34-4
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: SFCZIKBDOYFRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine typically involves the protection of phenolic groups followed by amination. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . Another approach involves the use of a bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase for the efficient synthesis of chiral intermediates .

Industrial Production Methods

Industrial production methods for this compound often rely on biocatalytic processes due to their high selectivity and efficiency. The use of recombinant engineered bacteria expressing specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, has been shown to enhance the yield and enantiomeric excess of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3,5-Bis(benzyloxy)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Wirkmechanismus

The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, in biocatalytic processes, the compound acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the conversion of starting materials into desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is unique due to its specific benzyloxy substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

276875-34-4

Molekularformel

C22H23NO2

Molekulargewicht

333.4 g/mol

IUPAC-Name

1-[3,5-bis(phenylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3

InChI-Schlüssel

SFCZIKBDOYFRKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.